6-Acetyl-2-amino-7-methylpteridin-4(1H)-one
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Overview
Description
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, starting from a pteridine derivative, acetylation and subsequent amination can yield the desired compound. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products depend on the specific reaction and conditions. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its role in enzymatic reactions and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism of action for 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved might include metabolic or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-2-amino-4(1H)-pteridinone: Lacks the methyl group at the 7-position.
2-Amino-4(1H)-pteridinone: Lacks both the acetyl and methyl groups.
7-Methylpterin: Lacks the acetyl and amino groups.
Uniqueness
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one’s unique combination of functional groups distinguishes it from other pteridines
Properties
CAS No. |
24899-03-4 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
6-acetyl-2-amino-7-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C9H9N5O2/c1-3-5(4(2)15)12-6-7(11-3)13-9(10)14-8(6)16/h1-2H3,(H3,10,11,13,14,16) |
InChI Key |
BAOMZKLWTKTLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)C |
Origin of Product |
United States |
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